4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Overview
Description
This would typically involve providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Crystal Structure
Research has explored the synthesis of 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, using 4-amino-1,2,5-oxadiazole-3-carboxylic acid and 4-amino-1,2,5-oxadiazole-3-carboxamide with formaldehyde. X-ray crystallography was used to determine the crystal and molecular structures of these compounds, revealing unusual high densities in ortho-aminocarboxylic acids, although the reasons for this are not fully understood (Willer, Storey, Deschamps, & Frisch, 2013).
Energetic Materials Research
A study investigated new energetic materials, including work on 4,4-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, for use with a triazole cured binder system. This research aimed at developing advanced materials with potential applications in various high-performance contexts (Storey, Willer, & Campbell, 2011).
Novel Synthetic Methods
A novel preparation method for 1,2,4-oxadiazole-3-carboxamide, a compound extensively used in pharmaceutical chemistry, was developed. This involved an acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent, achieving high yields and reducing acid use (Du, Li, Wen, Xu, Shao, & Qian, 2021).
Bioisosteres in Pharmaceutical Chemistry
The hydroxy-1,2,5-oxadiazolyl moiety, similar in structure to 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide, was studied as a bioisoster for the carboxy function. These compounds, analogous to gamma-aminobutyric acid (GABA), showed potential as weak agonists and partial agonists at GABA(A) receptors, indicating their relevance in neuropharmacology (Lolli et al., 2006).
Antiviral Research
Research into influenza virus sialidases identified compounds with structures including 4-amino-1,2,5-oxadiazole-3-carboxamide as potential inhibitors, showing a pattern of activity similar to other carboxamides (Smith, Whittington, Sollis, Howes, & Taylor, 1997).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies would be needed to gather this information. I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
4-amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c6-1-2-8-5(11)3-4(7)10-12-9-3/h1-2,6H2,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAOXGYMUZIHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C1=NON=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336846 | |
Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
CAS RN |
329922-36-3 | |
Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329922-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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